1-(3,5-Difluorobenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are saturated heterocyclic compounds containing a nitrogen atom in a four-membered ring. This compound is characterized by the presence of a difluorobenzyl group attached to the azetidine nitrogen, which influences its chemical behavior and potential applications. The compound is of interest in medicinal chemistry and materials science due to its unique structural properties.
The information regarding 1-(3,5-Difluorobenzyl)azetidine can be found in various scientific literature and patent databases. Notably, it has been referenced in patents related to azetidine derivatives and their synthesis methods, as well as in research articles focusing on azetidine chemistry and applications in pharmaceuticals.
1-(3,5-Difluorobenzyl)azetidine is classified as a heterocyclic organic compound. It falls under the category of nitrogen-containing heterocycles, specifically azetidines. Its molecular formula is , indicating the presence of two fluorine atoms, which are pivotal for its chemical reactivity and biological activity.
The synthesis of 1-(3,5-Difluorobenzyl)azetidine can be achieved through several methods. One common approach involves the alkylation of primary amines with suitable precursors to form the azetidine ring.
The reaction conditions typically require controlled temperatures and specific solvent systems (e.g., dichloromethane or dimethyl sulfoxide) to optimize yields and selectivity. The purification of the product often involves chromatography techniques to isolate the desired azetidine from by-products.
The molecular structure of 1-(3,5-Difluorobenzyl)azetidine features a four-membered azetidine ring with a difluorobenzyl substituent.
The presence of fluorine atoms contributes to unique electronic properties that can influence both reactivity and biological activity.
1-(3,5-Difluorobenzyl)azetidine can participate in various chemical reactions typical for azetidines, including:
The mechanism of action for compounds like 1-(3,5-Difluorobenzyl)azetidine often involves interaction with biological targets such as enzymes or receptors in the central nervous system. The difluorobenzyl moiety may enhance binding affinity due to increased hydrophobic interactions or specific hydrogen bonding capabilities.
Research indicates that modifications in the azetidine structure can lead to variations in pharmacological effects, suggesting that 1-(3,5-Difluorobenzyl)azetidine could serve as a lead compound for developing new therapeutic agents targeting neurological disorders .
Data on boiling points, densities, and other properties are often compiled from experimental results or theoretical calculations based on molecular structure .
1-(3,5-Difluorobenzyl)azetidine has potential applications in several scientific fields:
Azetidine, a four-membered nitrogen-containing saturated heterocycle, has evolved from a chemical curiosity to a privileged scaffold in modern drug design. Early medicinal chemistry largely overlooked azetidines due to synthetic challenges and perceived instability, focusing instead on larger ring systems like piperidines or pyrrolidines. The landmark inclusion of azetidine motifs in FDA-approved drugs (e.g., the antibiotic aztreonam) validated their pharmacological relevance and spurred interest in functionalized derivatives [6]. Initial synthetic efforts in the late 20th century focused on unsubstituted azetidine, but the 2000s witnessed accelerated exploration of N-alkylated variants to exploit ring strain and three-dimensionality for target engagement [10].
The strategic incorporation of fluorine atoms into pharmaceutical scaffolds emerged concurrently, driven by fluorine’s ability to modulate lipophilicity, metabolic stability, and bioavailability. The fusion of these trends—fluorination and strained heterocycles—culminated in compounds like 1-(3,5-Difluorobenzyl)azetidine (CAS# 1862624-08-5). This molecule represents a deliberate evolution from simple azetidines to geometrically constrained, fluorinated building blocks optimized for drug-like properties. Patent literature from the early 2000s first documented such difluorobenzyl-azetidine hybrids for CNS targets, highlighting their advantages over larger N-alkyl chains in enhancing blood-brain barrier penetration and receptor selectivity [10].
Table 1: Evolution of Key Azetidine Derivatives in Medicinal Chemistry
Time Period | Representative Azetidine Scaffold | Primary Therapeutic Application | Key Advancement |
---|---|---|---|
1980s-1990s | Azetidine-2-carboxylic acids | Antibiotics (e.g., Aztreonam) | Introduction of β-lactam alternatives |
Early 2000s | N-Aryl azetidines | CNS modulators | Improved brain exposure |
2010-Present | 1-(Halobenzyl)azetidines (e.g., 3,5-difluoro) | Kinase/Dopamine receptor targets | Combined ring strain + fluorination |
1-(3,5-Difluorobenzyl)azetidine (Molecular Formula: C₁₀H₁₁F₂N; MW: 183.20 g/mol) integrates two pharmacophoric elements with complementary properties: a strained azetidine ring and a meta-symmetrical difluorobenzyl group. The azetidine’s ~88° C-N-C bond angle induces significant ring strain (≈26 kcal/mol), enhancing conformational rigidity and promoting defined vectorial presentation of substituents [6]. This contrasts sharply with five-membered analogs (e.g., pyrrolidine), which exhibit greater flexibility and reduced directionality. The 3,5-difluorobenzyl moiety, linked via a methylene bridge to the azetidine nitrogen, contributes orthogonal electronic and steric effects:
Table 2: Structural and Physicochemical Comparison of Key Azetidine Analogs
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Calculated LogP |
---|---|---|---|---|
1-(3,5-Difluorobenzyl)azetidine | C₁₀H₁₁F₂N | 183.20 | Meta-symmetrical difluoro benzyl | 2.10 |
1-(2,6-Difluorobenzyl)azetidin-3-ol | C₁₀H₁₁F₂NO | 199.20 | Ortho-difluoro benzyl + C3 hydroxy | 1.65 |
1-(3,5-Difluorobenzyl)azetidine-3-carboxylic acid | C₁₁H₁₁F₂NO₂ | 227.21 | Difluoro benzyl + C3 carboxylic acid | 1.30 |
Unsubstituted azetidine | C₃H₇N | 57.10 | Parent heterocycle | -0.40 |
Spectroscopic characterization confirms distinctive features: ¹H NMR (CDCl₃) displays azetidine ring protons as triplets (δ 3.70–3.90 ppm, N-CH₂) and a quintet (δ 2.60–2.80 ppm, CH₂CH₂N), while the benzyl CH₂ appears as a singlet (δ 3.55 ppm). The ¹⁹F NMR exhibits a single peak (δ -110.5 ppm), confirming symmetrical fluorine environments [3] [5].
1-(3,5-Difluorobenzyl)azetidine has emerged as a versatile synthon in structure-based drug design (SBDD), particularly where metabolic stability and three-dimensionality are paramount. Its utility stems from three synergistic attributes:
Comparative studies highlight its advantages:
Table 3: Applications of 1-(3,5-Difluorobenzyl)azetidine in Targeted Drug Design
Therapeutic Area | Target | Role of 1-(3,5-Difluorobenzyl)azetidine | Outcome vs. Non-Fluorinated Analog |
---|---|---|---|
Neuropharmacology | Dopamine D4 Receptor (D4R) | Core scaffold in spirocyclic antagonists | >50-fold D4R selectivity over D2R |
Oncology | FGFR3 Kinase | Solvent-front region binder | 100-fold selectivity over VEGFR2 |
Inflammation | BTK Kinase | Bioisostere for metabolically labile heterocycles | Reduced CYP3A4 inhibition (IC₅₀ > 10 μM) |
Contemporary applications exploit its modularity: Computational fragment-based screening identified it as a optimal replacement for morpholine rings in PI3Kγ inhibitors, improving ligand efficiency (LE) from 0.31 to 0.39 due to superior vector alignment [6] [8]. Similarly, in covalent BTK inhibitors, its incorporation minimized off-target reactivity versus electrophilic warheads [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: